
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of an aminocyclopentyl group attached to an acetic acid moiety, forming a racemic mixture of two enantiomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes amination to form the aminocyclopentyl intermediate.
Acylation: The aminocyclopentyl intermediate is then acylated with acetic anhydride or acetyl chloride to form the acetic acid derivative.
Hydrochloride Formation: The final step involves the conversion of the acetic acid derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aminocyclopentyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopentyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-2-((1R,3S)-3-(Methoxycarbonyl)cyclopentyl)acetic acid
- rac-2-((1R,3S)-3-(tert-Butoxycarbonyl)amino)cyclopentyl)acetic acid
Uniqueness
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride is unique due to its specific aminocyclopentyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C7H14ClNO2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
2-[(1R,3S)-3-aminocyclopentyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
ZYODZIQGSWUCJT-IBTYICNHSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)N.Cl |
Kanonische SMILES |
C1CC(CC1CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



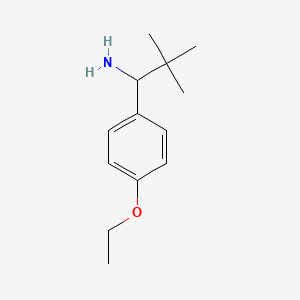

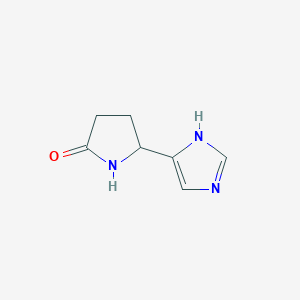

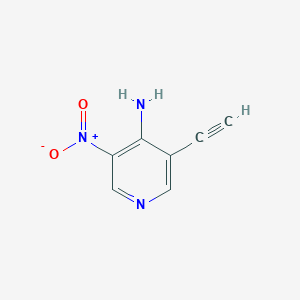

dimethyl-](/img/structure/B12974755.png)
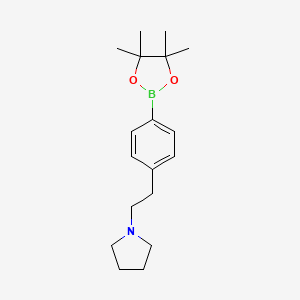
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)

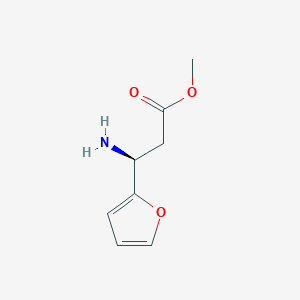
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
